N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide
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Overview
Description
N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide, also known as ACH-000029, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs.
Mechanism Of Action
The exact mechanism of action of N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are involved in the regulation of gene expression. This inhibition can lead to changes in gene expression that may contribute to the anti-cancer and anti-inflammatory effects of the compound.
Biochemical And Physiological Effects
In addition to its effects on gene expression, N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells.
Advantages And Limitations For Lab Experiments
One advantage of N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide is its broad-spectrum activity against different types of cancer cells. It also has potential applications in the treatment of inflammatory diseases. However, one limitation is the lack of understanding of its exact mechanism of action. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide. One area of interest is the development of analogs with improved potency and selectivity. Additionally, further studies are needed to determine the safety and efficacy of the compound in animal models. Finally, the potential use of N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.
Synthesis Methods
The synthesis of N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide involves the reaction of 3-chloroanisole with ethyl glyoxylate in the presence of a base catalyst. The resulting product is then treated with an amine to yield the final compound. This method has been optimized to produce high yields of N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide with good purity.
Scientific Research Applications
N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide has been studied for its potential applications in the development of new drugs. It has been shown to have activity against a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
N-[1-(3-chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-6-10(14-12(15)11-7-17-11)8-3-2-4-9(13)5-8/h2-5,10-11H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFDDMQMBRLRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=CC=C1)Cl)NC(=O)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Chlorophenyl)-2-methoxyethyl]oxirane-2-carboxamide |
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